molecular formula C6H6O3 B023740 1,2,4-Benzenetriol CAS No. 533-73-3

1,2,4-Benzenetriol

Cat. No. B023740
CAS RN: 533-73-3
M. Wt: 126.11 g/mol
InChI Key: GGNQRNBDZQJCCN-UHFFFAOYSA-N
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Description

1,2,4-Benzenetriol, also known as Hydroxyhydroquinone or Hydroxyquinol, is an organic compound with the formula C6H6O3 . It is one of the phenolic metabolites of benzene .


Molecular Structure Analysis

The molecular structure of 1,2,4-Benzenetriol contains a total of 15 bonds; 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 3 aromatic hydroxyls .


Chemical Reactions Analysis

1,2,4-Benzenetriol readily undergoes dimerization and other reactions under mild conditions . Specific aromatic C-H bonds of 1,2,4-Benzenetriol are reactive toward deuterium exchange with D2O . The dimerization is dependent on the presence of oxygen and likely involves radical intermediates .


Physical And Chemical Properties Analysis

1,2,4-Benzenetriol is a colorless to beige solid. It is soluble in water, alcohol, ether, and ethyl acetate, and almost insoluble in chloroform, carbon disulfide, ligroin, and benzene . Its molecular weight is 126.11 g/mol .

Scientific Research Applications

  • Cell Growth Inhibition and Apoptosis : 1,2,4-benzenetriol has been shown to inhibit cell growth in K562 cells by inducing apoptosis and altering the cell cycle. This suggests a potential role in benzene-induced hematotoxicity (Yi, 2009).

  • DNA Methylation and Histone Acetylation : The compound inhibits erythroid differentiation in K562 cells through DNA methylation and histone acetylation, providing insights into the mechanisms of benzene hematotoxicity (Yu et al., 2018).

  • Topoisomerase II Poison : 1,4-benzoquinone, closely related to 1,2,4-benzenetriol, is a potent topoisomerase II poison. This suggests a possible role in benzene-induced leukemias (Lindsey et al., 2005).

  • Human Cellular Responses to Air Pollution : Benzene metabolites, including 1,2,4-benzenetriol, stimulate chemokine production and gene expression changes in human peripheral blood mononuclear cells, indicating unique human cellular responses to air pollution (Gillis et al., 2007).

  • Carcinogenic Implications : 1,2,4-benzenetriol-induced DNA damage might be a primary mechanism in carcinogenesis induced by benzene, with potential implications for environmental carcinogenesis (Kawanishi et al., 1989).

  • Occupational Health Monitoring : The levels of urinary 1,2,4-benzenetriol in workers exposed to benzene are linearly related to exposure intensity, highlighting its significance in occupational health monitoring (Inoue et al., 1989).

  • Nitric Oxide Production in Bone Marrow : Toxic benzene and its metabolites, including 1,2,4-benzenetriol, can increase nitric oxide production in bone marrow, potentially leading to bone marrow depression and hematotoxicity (Laskin et al., 1995).

  • Apoptosis in Bone Marrow Progenitor Cells : Benzene metabolites induce apoptosis in both HL60 and CD34+ human bone marrow progenitor cells, contributing to benzene myelotoxicity (Moran et al., 1996).

  • Electrochemical Reactions : 1,2,4-benzenetriol can undergo various oxidations on electrode surfaces, highlighting its role in electrochemical processes (Kiss, 2022).

  • Genotoxic Effects : Benzene and its phenolic metabolites, including 1,2,4-benzenetriol, cause oxidative DNA damage in cells and in bone marrow, potentially leading to genotoxic effects (Kolachana et al., 1993).

Safety And Hazards

1,2,4-Benzenetriol is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

1,2,4-Benzenetriol, sourced from the carbohydrate-derived platform chemical 5-hydroxymethylfurfural (HMF), is an interesting starting point for the synthesis of various biobased aromatic products . It can be prepared from cellulose with biomass-based activated carbon as the catalyst, which enables green synthesis of 1,2,4-Benzenetriol and promotes the use of biomass waste resources .

properties

IUPAC Name

benzene-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNQRNBDZQJCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040930
Record name 1,2,4-Benzenetriol
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2,4-Benzenetriol

CAS RN

533-73-3
Record name 1,2,4-Benzenetriol
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Record name 1,2,4-Benzenetriol
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Record name Hydroxyquinol
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Record name 1,2,4-Benzenetriol
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Record name 1,2,4-Benzenetriol
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Record name Benzene-1,2,4-triol
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Record name 1,2,4-TRIHYDROXYBENZENE
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Synthesis routes and methods

Procedure details

Eighty grams of the crude 1,2,4-triacetoxybenzene were dissolved in 200 ml of methanol containing 6 g of concentrated sulfuric acid. The reaction mixture was boiled under reflux for one hour. Then the solution was cooled to room temperature and neutralized with an equivalent amount of fine powdered sodium carbonate. Thereafter 800 ml of ethylether was added whereupon sodium sulfate precipitated out, which was removed by filtration. Reaction by-products and contaminants being responsible for a dark red coloration may be removed employing solid silica gel. After evaporation of the supernatant under reduced pressure, a dark red oil is obtained which crystallized upon standing at 40° C. in the form of a slight reddish solid mass which is pure enough for the next step. This product is 1,2,4-trihydroxybenzene.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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